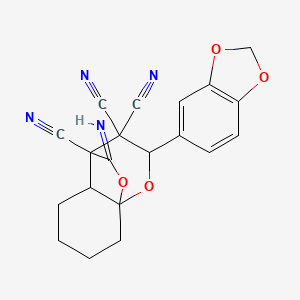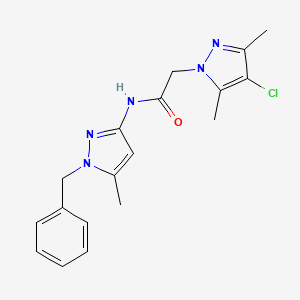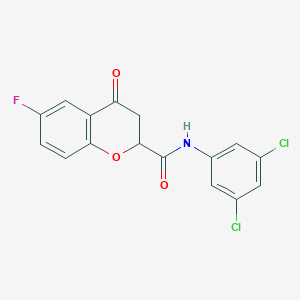
2-(1,3-benzodioxol-5-yl)-10-iminotetrahydro-8a,4-(epoxymethano)chromene-3,3,4(2H,4aH)-tricarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-benzodioxol-5-yl)-10-iminotetrahydro-8a,4-(epoxymethano)chromene-3,3,4(2H,4aH)-tricarbonitrile is a complex organic compound characterized by its unique structure, which includes a benzodioxole moiety, an epoxymethano group, and multiple nitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzodioxol-5-yl)-10-iminotetrahydro-8a,4-(epoxymethano)chromene-3,3,4(2H,4aH)-tricarbonitrile typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved through the condensation of catechol with formaldehyde, followed by cyclization to form the 1,3-benzodioxole ring.
Introduction of the Epoxymethano Group: This step involves the reaction of an appropriate precursor with an epoxidizing agent such as m-chloroperbenzoic acid (m-CPBA).
Assembly of the Chromene Core: The chromene core can be constructed via a cyclization reaction involving a suitable diene and a nitrile-containing compound.
Final Coupling and Cyclization: The final step involves the coupling of the benzodioxole and chromene intermediates, followed by cyclization to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the nitrile groups, converting them to amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions activated by the electron-withdrawing nitrile groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions
Major Products
Oxidation: Carboxylic acids or ketones
Reduction: Primary amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry
In organic synthesis, 2-(1,3-benzodioxol-5-yl)-10-iminotetrahydro-8a,4-(epoxymethano)chromene-3,3,4(2H,4aH)-tricarbonitrile can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
The compound’s potential biological activity makes it a candidate for drug discovery and development. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it useful in pharmacological research.
Medicine
In medicinal chemistry, this compound could be investigated for its therapeutic potential. Its structural features suggest it might interact with biological targets in a specific manner, leading to the development of new drugs for various diseases.
Industry
In materials science, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity profile make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which 2-(1,3-benzodioxol-5-yl)-10-iminotetrahydro-8a,4-(epoxymethano)chromene-3,3,4(2H,4aH)-tricarbonitrile exerts its effects depends on its interaction with molecular targets. These could include enzymes, receptors, or nucleic acids. The compound’s multiple functional groups allow it to form specific interactions, such as hydrogen bonds, hydrophobic interactions, and covalent bonds, with its targets. This can lead to the modulation of biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-benzodioxol-5-yl)-10-iminotetrahydro-8a,4-(epoxymethano)chromene-3,3,4(2H,4aH)-tricarbonitrile
- 2-(1,3-benzodioxol-5-yl)-10-iminotetrahydro-8a,4-(epoxymethano)chromene-3,3,4(2H,4aH)-dicarbonitrile
- 2-(1,3-benzodioxol-5-yl)-10-iminotetrahydro-8a,4-(epoxymethano)chromene-3,3,4(2H,4aH)-mononitrile
Uniqueness
The presence of three nitrile groups in this compound distinguishes it from similar compounds. This structural feature can significantly influence its reactivity and interaction with biological targets, potentially leading to unique properties and applications.
Properties
Molecular Formula |
C20H16N4O4 |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
9-(1,3-benzodioxol-5-yl)-12-imino-10,11-dioxatricyclo[5.3.2.01,6]dodecane-7,8,8-tricarbonitrile |
InChI |
InChI=1S/C20H16N4O4/c21-8-18(9-22)16(12-4-5-13-14(7-12)26-11-25-13)27-20-6-2-1-3-15(20)19(18,10-23)17(24)28-20/h4-5,7,15-16,24H,1-3,6,11H2 |
InChI Key |
SZGCDSLZHBWKBN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC23C(C1)C(C(=N)O2)(C(C(O3)C4=CC5=C(C=C4)OCO5)(C#N)C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B11478823.png)
![5-Oxo-3-phenyl-7-[4-(propan-2-yloxy)phenyl]-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11478830.png)
![8-benzyl-7-(furan-2-yl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11478835.png)
![2,4-dichloro-N-[1,1,1,3,3,3-hexafluoro-2-(morpholin-4-yl)propan-2-yl]benzamide](/img/structure/B11478856.png)
![N-(2-{[(4-ethoxyphenyl)carbonyl]amino}ethyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11478859.png)
![8-amino-6-(2,3-dimethoxyphenyl)-2-(methylamino)-5-oxo-4,6-dihydro-5H-pyrano[2,3-d][1,3]thiazolo[4,5-b]pyridin-7-yl cyanide](/img/structure/B11478867.png)
![Allyl 4-(3-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a][1,3]benzimidazole-3-carboxylate](/img/structure/B11478889.png)



![N'-[(6,7-dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]-N,N-dimethylimidoformamide](/img/structure/B11478914.png)
![N-(1,1,1,3,3,3-hexafluoro-2-{[2-oxo-2-(phenylamino)ethyl]sulfanyl}propan-2-yl)pyridine-3-carboxamide](/img/structure/B11478919.png)
![5-[(6-bromo-4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-N'-[(Z)-(2-fluorophenyl)methylidene]-4,5-dihydro-1,2-oxazole-3-carbohydrazide](/img/structure/B11478923.png)
![2-Thiophenecarboxamide, N-[3-(tricyclo[3.3.1.1(3,7)]dec-1-yloxy)propyl]-](/img/structure/B11478933.png)
